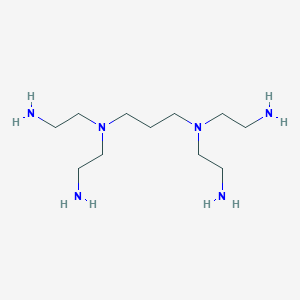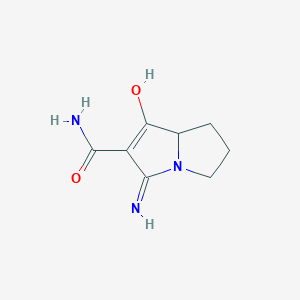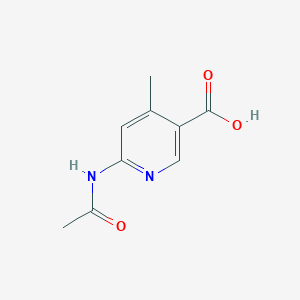
6-Acetamido-4-methylnicotinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-4-methylnicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylnicotinic acid.
Acetylation: The 6-methylnicotinic acid is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetamido group at the 6th position.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 6-Acetamido-4-methylnicotinic acid.
Industrial Production Methods
Industrial production of 6-Acetamido-4-methylnicotinic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the acetylation reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetamido-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the acetamido group.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields reduced forms with altered functional groups.
Substitution: Results in derivatives with new substituents replacing the acetamido group.
Aplicaciones Científicas De Investigación
6-Acetamido-4-methylnicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Acetamido-4-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The acetamido group plays a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylnicotinic Acid: Lacks the acetamido group, resulting in different chemical properties and reactivity.
4-Acetamido-6-methylnicotinic Acid: A positional isomer with the acetamido group at the 4th position instead of the 6th.
Uniqueness
6-Acetamido-4-methylnicotinic acid is unique due to the specific positioning of the acetamido and methyl groups, which confer distinct chemical properties and biological activities compared to its isomers and derivatives.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
6-acetamido-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-5-3-8(11-6(2)12)10-4-7(5)9(13)14/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |
Clave InChI |
JORJIOKARUSYEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


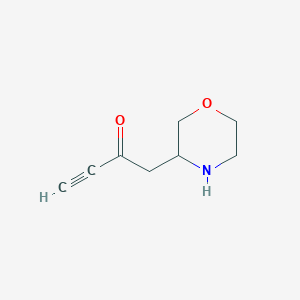


![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
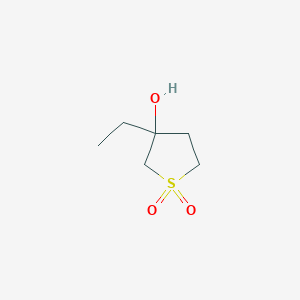
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)



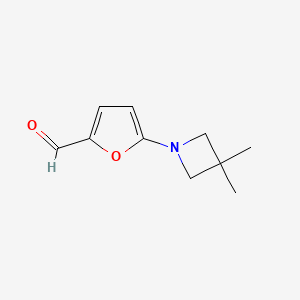
![6-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13158111.png)
